

Application Notes and Protocols for the Fabrication of Copper-Molybdenum Composite Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper;molybdenum*

Cat. No.: *B14286079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of copper-molybdenum (Cu-Mo) composite materials. These materials are of significant interest due to their unique combination of properties, including high thermal conductivity from copper and a low coefficient of thermal expansion (CTE) from molybdenum. This makes them ideal for applications in thermal management, electronic packaging, and aerospace components.[\[1\]](#)[\[2\]](#) This guide will cover the primary fabrication techniques: powder metallurgy, infiltration, and roll-bonding, with additional information on thermal spraying.

Introduction to Copper-Molybdenum Composites

Copper-molybdenum composites are not true alloys, as copper and molybdenum are virtually insoluble in each other.[\[3\]](#) Instead, they are metal matrix composites (MMCs) that combine the desirable properties of both constituent metals. The properties of the resulting composite can be tailored by adjusting the volume fraction of copper and molybdenum to meet the specific requirements of an application.[\[2\]](#)[\[4\]](#)[\[5\]](#) Key properties include:

- High Thermal Conductivity: Facilitates efficient heat dissipation.[\[1\]](#)
- Low and Tailorable Coefficient of Thermal Expansion (CTE): Allows for matching the CTE of other materials, such as semiconductors and ceramics, to reduce thermal stress and

enhance device reliability.[1][4]

- Good Mechanical Strength and Hardness: Provides durability and stable performance under mechanical stress.[1][6]
- Excellent Electrical Conductivity: Beneficial for applications requiring efficient electrical contacts.[1]
- Lighter Weight than Tungsten-Copper Composites: An advantage in aerospace and other weight-sensitive applications.[1][2]

Fabrication Methods

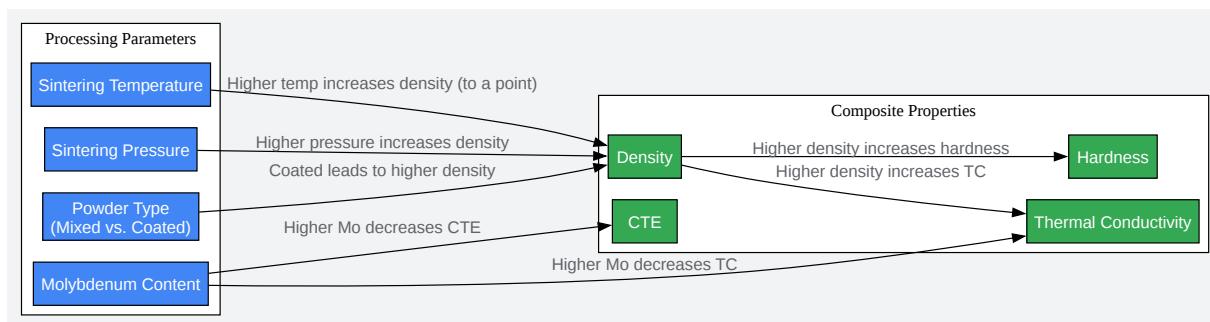
The selection of a fabrication method depends on the desired final properties, component geometry, and cost considerations. The most common methods are detailed below.

Powder Metallurgy

Powder metallurgy (P/M) is a widely used technique for producing Cu-Mo composites.[7] It involves the consolidation of metal powders through compaction and sintering. Two main approaches are used: mixing of copper and molybdenum powders and the use of copper-coated molybdenum powders. The latter often results in composites with lower porosity, higher hardness, and better thermal and electrical conductivity.[8][9]

This protocol describes the fabrication of a Cu-Mo composite using hot pressing, a P/M technique that applies heat and pressure simultaneously.

Materials and Equipment:


- Copper-coated molybdenum powder (e.g., 70 vol.% Mo)
- "Bare" copper powder (mean size ~3.3 μm)
- Molybdenum powder (mean size ~4.5 μm)
- Ball mill with alumina cylinders
- Tube furnace with hydrogen gas supply

- Graphite die for cold pressing
- Hot press with nitrogen gas purging capability
- Metallographic preparation equipment
- Scanning Electron Microscope (SEM) for microstructural analysis

Procedure:

- Powder Preparation:
 - For composites with varying Mo content, mix the copper-coated Mo powder with the required amount of "bare" Cu powder in a ball mill.
 - For comparison, a mixture of pure Cu and Mo powders can be prepared.
 - Reduce the powder mixture in a tube furnace under a purging hydrogen gas atmosphere at 300°C for 120 minutes.[8]
- Cold Pressing:
 - Place the reduced powder into a graphite die.
 - Perform cold pressing at a pressure of 156 MPa to form a green compact.
- Hot Pressing:
 - Transfer the graphite die containing the green compact to a hot press.
 - Heat the compact to 1000°C in a purging nitrogen gas atmosphere.[8]
 - During heating, maintain a pressure of 77 MPa.[8]
 - Once the temperature reaches 1000°C, increase the pressure to 117 MPa and hold for 25 minutes.[8]
 - After the holding time, cool the sample down to room temperature.

- Characterization:
 - Perform density measurements using the Archimedes method.
 - Conduct hardness testing (e.g., Brinell or Rockwell).
 - Measure compressive yield strength.
 - Determine the coefficient of thermal expansion (CTE) and thermal conductivity.
 - Analyze the microstructure using SEM to observe the distribution of Mo particles in the Cu matrix.

[Click to download full resolution via product page](#)

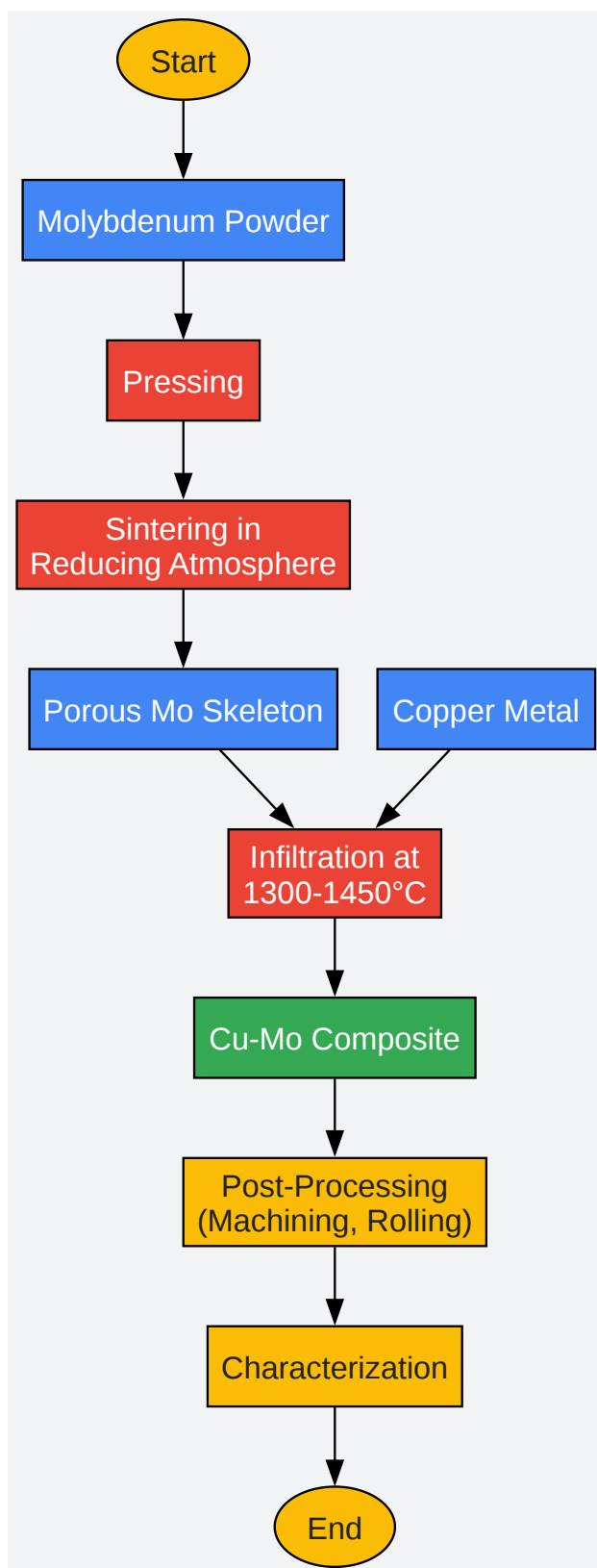
Caption: Relationship between P/M parameters and final properties.

Infiltration

Infiltration is another common method for producing Cu-Mo composites, particularly for compositions with a high molybdenum content.^[7] This technique involves creating a porous

molybdenum skeleton, which is then infiltrated with molten copper. The copper content is determined by the volume of the interconnected pores within the molybdenum skeleton.[7][10]

This protocol details the steps for fabricating a Cu-Mo composite via liquid copper infiltration.


Materials and Equipment:

- Molybdenum powder
- Press for compacting powder
- High-temperature sintering furnace with a reducing atmosphere (e.g., hydrogen)
- Copper plates or ingots
- Vacuum or hydrogen furnace for infiltration
- Machining tools for surface finishing
- Rolling mill (optional, for post-processing)

Procedure:

- Preparation of the Porous Molybdenum Skeleton:
 - Press molybdenum powder into the desired shape (e.g., a slab) to create a green body.
 - Pre-sinter the green body in a reducing atmosphere to form a porous but mechanically stable molybdenum skeleton.[7] The relative density of the skeleton should be controlled to achieve the desired final copper content (typically 60% to 90% relative density).
- Infiltration:
 - Place the porous molybdenum skeleton in a furnace.
 - Position copper plates or ingots in contact with the skeleton.
 - Heat the assembly in a hydrogen atmosphere or vacuum to a temperature between 1300°C and 1450°C.

- Hold at this temperature for 1 to 2 hours to allow the molten copper to infiltrate the pores of the molybdenum skeleton through capillary action.[11]
- Post-Infiltration Processing (Optional):
 - After cooling, the composite can be machined to achieve the desired surface finish.
 - For applications requiring specific geometries or enhanced mechanical properties, multi-pass hot and cold rolling with intermediate annealing steps can be performed.
- Characterization:
 - Evaluate the density and porosity of the final composite.
 - Measure the thermal conductivity and CTE.
 - Assess the mechanical properties such as hardness and tensile strength.
 - Examine the microstructure to ensure complete infiltration and to observe the interface between the copper and molybdenum phases.

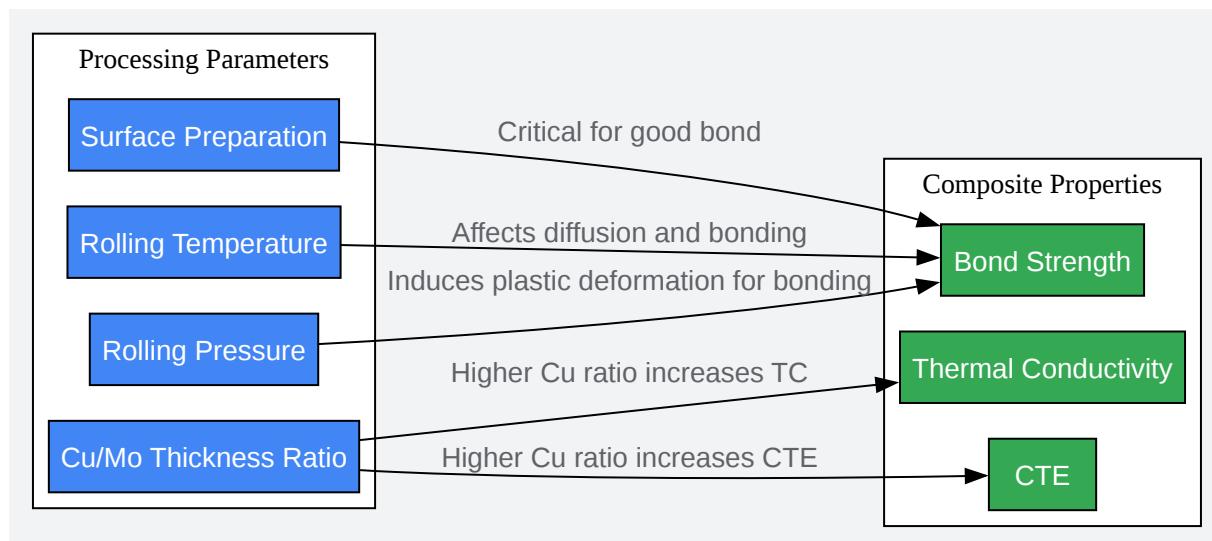
[Click to download full resolution via product page](#)

Caption: Workflow for the infiltration fabrication method.

Roll-Bonding

Roll-bonding is a solid-state welding process used to create laminated composite materials.[\[12\]](#) For Cu-Mo composites, this method involves layering sheets of copper and molybdenum and then passing them through rollers at high pressure and temperature to create a strong metallurgical bond.[\[13\]](#) This technique is particularly useful for producing sandwich structures like Cu/Mo/Cu laminates.[\[14\]](#)

This protocol outlines the general steps for fabricating a Cu/Mo/Cu laminate.


Materials and Equipment:

- Copper sheets
- Molybdenum sheet
- Surface cleaning and preparation tools (e.g., for removing oxides)
- Furnace for pre-heating
- Rolling mill

Procedure:

- Surface Preparation:
 - Thoroughly clean the surfaces of the copper and molybdenum sheets to remove any oxides and contaminants. This is a critical step to ensure a strong bond.[\[12\]](#)
- Assembly:
 - Stack the cleaned sheets in the desired sequence (e.g., Cu-Mo-Cu).
- Heating and Rolling:
 - Heat the stacked assembly in a furnace to a temperature that promotes atomic diffusion at the interface.

- Pass the heated stack through a rolling mill. The intense pressure from the rollers breaks down any remaining surface oxides and forces the fresh metal surfaces into intimate contact, creating a solid-state weld.[12]
- The thickness reduction during rolling is typically between 30% and 70%.
- Multiple passes may be required to achieve the desired final thickness and bond strength.
- Post-Processing:
 - The roll-bonded plate can be cut, machined, or formed into various shapes.[12]
- Characterization:
 - Inspect the bond interface for defects using techniques like ultrasonic testing or metallographic cross-sectioning.
 - Measure the thermal and mechanical properties of the laminate.

[Click to download full resolution via product page](#)

Caption: Influence of roll-bonding parameters on laminate properties.

Thermal Spraying

Thermal spraying, particularly High-Velocity Oxygen Fuel (HVOF) spraying, can be used to deposit Cu-Mo composite coatings. This method involves propelling molten or semi-molten particles onto a substrate at high velocity.[15][16]

- Feedstock: A composite powder of copper and molybdenum is used.
- Process Parameters: Key parameters that need to be optimized include:
 - Fuel and oxygen flow rates
 - Powder feed rate
 - Spray distance[17]
 - Substrate temperature
- Coating Properties: HVOF coatings are known for their high density, strong adhesion, and good wear resistance.[15] The properties of the Cu-Mo coating will depend on the specific spray parameters used.

Data Presentation: Properties of Cu-Mo Composites

The following tables summarize the typical properties of Cu-Mo composites fabricated by different methods. The properties are highly dependent on the Mo/Cu ratio.

Table 1: Properties of Cu-Mo Composites Fabricated by Powder Metallurgy

Molybdenum Content (wt. %)	Density (g/cm ³)	Thermal Conductivity (W/m·K)	CTE (10 ⁻⁶ /K)	Hardness (HV)	Reference
15	-	160 - 180	6.8	-	[2][18]
20	9.9	170 - 190	7.7	-	[2][18]
30	9.8	180 - 200	9.1	-	[2][18]
40	9.66	210 - 250	10.3	-	[2][18]
50	9.54	230 - 270	11.5	-	[2][18]
15	9.78	-	-	135	[6]

Table 2: Properties of Cu/Mo/Cu Laminates Fabricated by Roll-Bonding

Cu:Mo:Cu Thickness Ratio	Density (g/cm ³)	Thermal Conductivity (W/m·K) (x-y direction)	CTE (10 ⁻⁶ /K)	Reference
1:1:1	9.4	300 - 310	9.4	[18]
1:2:1	9.6	260 - 270	7.7	[2]
1:3:1	9.7	230 - 240	6.9	[2]
1:4:1	9.8	210 - 220	6.2	[2]
13:74:13	9.9	190 - 200	5.8	[2]

Applications

The unique properties of Cu-Mo composites make them suitable for a variety of high-performance applications:

- Electronic Packaging and Heat Sinks: Their high thermal conductivity and low CTE are ideal for dissipating heat from electronic components while minimizing thermal stress.[1]

- Aerospace Components: The combination of high strength, thermal stability, and relatively low weight is advantageous for aerospace applications.[1]
- Electrical Contacts: Good electrical conductivity and resistance to arc erosion make them suitable for high-voltage applications.[1]
- Electrodes for Spark Erosion and Resistance Welding.[1]

Conclusion

The fabrication of copper-molybdenum composites can be achieved through several methods, each offering distinct advantages. Powder metallurgy and infiltration are well-suited for producing bulk components with tailored properties, while roll-bonding is ideal for creating laminated structures. Thermal spraying provides a means of applying functional coatings. The choice of fabrication technique and the control of process parameters are crucial for achieving the desired microstructure and performance characteristics of the final Cu-Mo composite material. This guide provides a foundation for researchers and engineers to select and implement the most appropriate fabrication route for their specific application needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemetalusa.com [chemetalusa.com]
- 2. [Molybdenum Copper-Edgetech Industries \(A worldwide materials supplier\) \[edge-techind.com\]](http://Molybdenum Copper-Edgetech Industries (A worldwide materials supplier) [edge-techind.com])
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. cdn.plansee-group.com [cdn.plansee-group.com]
- 5. aemmetal.com [aemmetal.com]
- 6. mdpi.com [mdpi.com]
- 7. torreyhillstech.com [torreyhillstech.com]

- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. researchgate.net [researchgate.net]
- 10. confer.cz [confer.cz]
- 11. Publishers Panel [archivesmse.org]
- 12. Roll Bonding Overview [nobelclad.com]
- 13. aotco.com [aotco.com]
- 14. Cu/Mo/Cu CMC – Edgetech Industries LLC [etimaterials.org]
- 15. Thermal Spray Coating | Valve Magazine [valvemagazine.com]
- 16. Thermal Spray Coatings Explained: HVOF & Tungsten Carbide [hfwindustries.com]
- 17. researchgate.net [researchgate.net]
- 18. Molybdenum Copper, CMC, CPC, Heat sink | Edgetech | Materials [edgetechmat.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Fabrication of Copper-Molybdenum Composite Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14286079#fabrication-of-copper-molybdenum-composite-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com